Acridine, 9-((4-aminobutyl)amino)-
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Overview
Description
Acridine, 9-((4-aminobutyl)amino)-: is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct C-H Functionalization: This method involves the direct functionalization of the C-H bond in acridine.
Substitution of Labile Halogen Atom: This method involves the substitution of a halogen atom in the azaaromatic ring of acridine.
Industrial Production Methods: The industrial production of acridine derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and application of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acridine derivatives can undergo oxidation reactions, often leading to the formation of acridone derivatives.
Reduction: Reduction reactions can convert acridine derivatives into their corresponding dihydro derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for acridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Acridone derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Various substituted acridine derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Used as fluorescent probes for detecting pH gradients and other chemical properties.
Biology:
Antimicrobial Agents: Exhibits antimicrobial activity by interacting with bacterial DNA.
Antiviral Agents: Inhibits HIV-1 replication and other viral activities.
Medicine:
Anticancer Agents: Acts as a DNA intercalator, inhibiting topoisomerase and telomerase enzymes, which are crucial for cancer cell proliferation.
Neurodegenerative Diseases: Potential use in treating Alzheimer’s disease due to its inhibitory effects on cholinesterases.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
Molecular Targets and Pathways:
DNA Intercalation: Acridine, 9-((4-aminobutyl)amino)- intercalates into DNA, disrupting its structure and function.
Topoisomerase Inhibition: Inhibits topoisomerase enzymes, preventing DNA replication and transcription.
Telomerase Inhibition: Inhibits telomerase activity, leading to telomere shortening and cell death.
Comparison with Similar Compounds
Tacrine: Known for its use in treating Alzheimer’s disease but has liver toxicity issues.
Amsacrine: Used as an anticancer agent, similar to acridine derivatives.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: Acridine, 9-((4-aminobutyl)amino)- stands out due to its broad range of applications in various fields, from medicine to industry. Its ability to intercalate into DNA and inhibit crucial enzymes makes it a valuable compound for scientific research and therapeutic applications.
Properties
CAS No. |
92143-66-3 |
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Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N'-acridin-9-ylbutane-1,4-diamine |
InChI |
InChI=1S/C17H19N3/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17/h1-4,7-10H,5-6,11-12,18H2,(H,19,20) |
InChI Key |
OUZPEYDVIBIAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCN |
Origin of Product |
United States |
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